molecular formula C7H6F3NO2 B1470011 1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1515966-35-4

1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1470011
M. Wt: 193.12 g/mol
InChI Key: IBUJZDVAPBRYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” is a pyrrole derivative with a trifluoroethyl group and a carboxylic acid group . Pyrrole is a heterocyclic aromatic organic compound, and the trifluoroethyl group is a fluorinated alkyl group. The presence of the trifluoroethyl group could potentially impart unique properties to the compound due to the high electronegativity of fluorine .


Molecular Structure Analysis

The molecular structure of “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” would likely feature the five-membered pyrrole ring, with the trifluoroethyl group and the carboxylic acid group attached at the 1-position of the ring .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the trifluoroethyl group and the carboxylic acid group could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” would be influenced by its molecular structure. For example, the trifluoroethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid is a compound of interest in the field of organic synthesis and chemical reactivity. Research efforts have focused on exploring the synthesis of various pyrrole derivatives due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For example, the development of novel synthetic routes to alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates showcases the utility of trifluoromethyl-containing building blocks in accessing pyrrole derivatives with significant chemical diversity (Khlebnikov et al., 2018). These methodologies enable the introduction of the trifluoromethyl group, a crucial moiety for enhancing the pharmacokinetic properties of drug molecules.

Structural and Material Science Applications

The structural characterization and application of pyrrole derivatives in material science have also been subjects of investigation. Pyrrole-based compounds, such as those related to 1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid, find applications in the development of new materials with potential electronic, photonic, and bioactive properties. For instance, studies on the crystal structures of pyrrole-2-carboxylate derivatives reveal insights into their supramolecular assembly and hydrogen bonding, contributing to the design of novel materials with specific functionalities (Liu & Yin, 2021).

Bioactive Compound Synthesis

Research into the synthesis of bioactive compounds using pyrrole derivatives as key intermediates highlights the relevance of these molecules in medicinal chemistry. For example, the asymmetric total synthesis of natural products such as (+)-Ryanodol and (+)-Ryanodine, which involves the use of pyrrole-2-carboxylic acid derivatives, underscores the importance of these compounds in accessing complex natural products with significant biological activities (Masuda et al., 2016). These synthetic endeavors not only provide access to natural products but also allow for the exploration of their biological functions and potential therapeutic applications.

Future Directions

Fluorinated compounds, including those with trifluoroethyl groups, are of significant interest in various fields, including medicinal chemistry and materials science . Therefore, “1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid” and similar compounds could have potential applications in these areas.

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)4-11-2-1-5(3-11)6(12)13/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUJZDVAPBRYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1C(=O)O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.